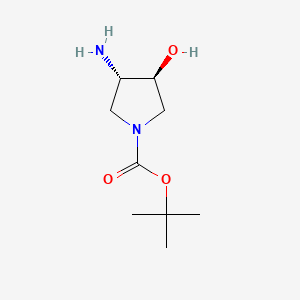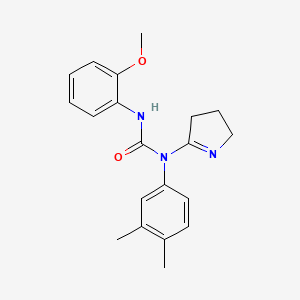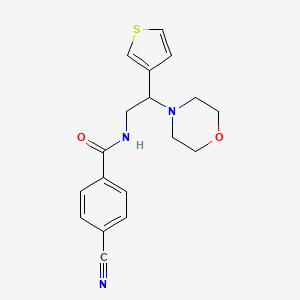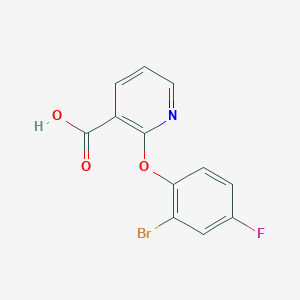![molecular formula C12H14ClN3O B2752116 5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile CAS No. 2200034-09-7](/img/structure/B2752116.png)
5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C12H14ClN3O. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyridine ring via a methoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 251.71. Other physical and chemical properties are not specified in the available literature.Applications De Recherche Scientifique
Structural and Spectroscopic Analysis
The structural and spectroscopic properties of pyridine derivatives are of significant interest. For instance, Tranfić et al. (2011) synthesized a pyridine derivative and analyzed its structure using X-ray diffraction, revealing unique structural features compared to similar compounds. This compound exhibits specific hydrogen bonding and has been further studied through FT-IR, FT-R, and NMR spectroscopy. Additionally, its spectral properties were explored using UV–vis absorption and fluorescence spectroscopy, providing insights into the absorption spectra in different solvents and conditions (Tranfić et al., 2011).
Applications in Corrosion Inhibition
Pyridine derivatives have been investigated for their potential as corrosion inhibitors. For example, Dandia et al. (2013) synthesized pyrazolopyridine derivatives using ultrasonic irradiation and tested their effectiveness in inhibiting corrosion of mild steel in an acidic environment. Their study includes various experimental techniques, highlighting the mixed-type behavior of these compounds as corrosion inhibitors (Dandia et al., 2013).
Synthesis and Reactions for Various Applications
The synthesis and reaction of pyridine derivatives are crucial for creating compounds with potential applications in various fields. Ghelfi et al. (2003) explored the reaction of N-substituted pyrrolidinones with alkaline methoxide, resulting in methoxylated pyrrolin-2-ones. These compounds are valuable for the preparation of agrochemicals or medicinal compounds, demonstrating the versatility of pyridine derivatives in different scientific applications (Ghelfi et al., 2003).
Molecular Docking and Screening for Pharmaceutical Applications
Pyridine derivatives are also researched for their potential pharmaceutical applications. Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, subjecting them to molecular docking screenings against a target protein. The study revealed moderate to good binding energies, indicating the potential of these compounds as antimicrobial and antioxidant agents (Flefel et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile are currently unknown. This compound is structurally similar to nicotine , which primarily targets nicotinic acetylcholine receptors in the nervous system . .
Mode of Action
The mode of action of this compound is not well-studied. If it behaves similarly to nicotine, it may bind to nicotinic acetylcholine receptors, causing ion channels within the receptors to open. This allows ions to flow into the neuron, triggering a response .
Biochemical Pathways
Without specific research, it’s difficult to determine the exact biochemical pathways affected by this compound. If it acts like nicotine, it could affect pathways involved in neurotransmission, particularly in the cholinergic system .
Propriétés
IUPAC Name |
5-chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-16-4-2-3-10(16)8-17-12-11(13)5-9(6-14)7-15-12/h5,7,10H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMSJLSUKQPTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1COC2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3-methoxybenzyl)-6-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2752033.png)
![ethyl 6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B2752034.png)



![1-(2,5-dimethoxyphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2752040.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide](/img/structure/B2752047.png)
![{5-amino-1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B2752048.png)

![3-[(2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]-1-(oxolan-2-ylmethyl)thiourea](/img/structure/B2752051.png)
![2-[(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2752052.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2752054.png)
